molecular formula C15H21NSi B14065569 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- CAS No. 101195-69-1

3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)-

Cat. No.: B14065569
CAS No.: 101195-69-1
M. Wt: 243.42 g/mol
InChI Key: FPSOHJXLVWXMGL-UHFFFAOYSA-N
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Description

3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- is a complex organic compound that features a unique combination of functional groups, including an alkyne, an amine, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- typically involves multiple steps. One common route starts with the preparation of 3-pentyn-1-amine, which can be synthesized through the reaction of propargyl bromide with ammonia or an amine. The next step involves the introduction of the phenylmethylene group, which can be achieved through a condensation reaction with benzaldehyde. Finally, the trimethylsilyl group is introduced using a silylation reagent such as trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane, and the imine group can be reduced to an amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes, primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the development of bioactive compounds and probes for studying biological systems.

    Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor to pharmacologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in cycloaddition reactions, while the amine and imine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyn-1-amine: Lacks the phenylmethylene and trimethylsilyl groups, making it less versatile in certain reactions.

    N-(Phenylmethylene)-3-pentyn-1-amine: Lacks the trimethylsilyl group, which can affect its reactivity and stability.

    5-(Trimethylsilyl)-3-pentyn-1-amine: Lacks the phenylmethylene group, which can influence its chemical properties and applications.

Uniqueness

3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.

Properties

CAS No.

101195-69-1

Molecular Formula

C15H21NSi

Molecular Weight

243.42 g/mol

IUPAC Name

1-phenyl-N-(5-trimethylsilylpent-3-ynyl)methanimine

InChI

InChI=1S/C15H21NSi/c1-17(2,3)13-9-5-8-12-16-14-15-10-6-4-7-11-15/h4,6-7,10-11,14H,8,12-13H2,1-3H3

InChI Key

FPSOHJXLVWXMGL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCCN=CC1=CC=CC=C1

Origin of Product

United States

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